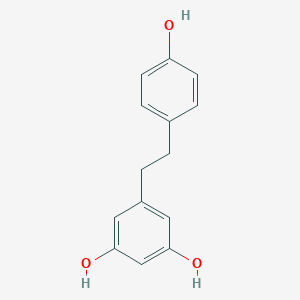

Dihydroresveratrol

Vue d'ensemble

Description

Le dihydro-résvératrol est un composé dihydrostilbénoïde présent dans le vin et est également un métabolite du trans-résvératrol formé dans l'intestin par l'hydrogénation de la double liaison par la microflore . Il est connu pour ses activités biologiques significatives, notamment ses effets anti-inflammatoires et anticancéreux .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le dihydro-résvératrol peut être synthétisé par l'hydrogénation du trans-résvératrol. Ce processus implique l'addition d'hydrogène à la double liaison du trans-résvératrol, généralement à l'aide d'un catalyseur tel que le palladium sur carbone (Pd/C) sous atmosphère d'hydrogène à température ambiante .

Méthodes de production industrielle

La production industrielle de dihydro-résvératrol implique souvent une fermentation microbienne. Des souches spécifiques de microflore intestinale sont utilisées pour convertir le trans-résvératrol en dihydro-résvératrol par hydrogénation . Cette méthode est avantageuse en raison de son efficacité et de sa capacité à produire le composé en grandes quantités.

Analyse Des Réactions Chimiques

Types de réactions

Le dihydro-résvératrol subit diverses réactions chimiques, notamment :

Oxydation : Le dihydro-résvératrol peut être oxydé pour former des quinones et d'autres produits d'oxydation.

Réduction : Le composé peut être réduit davantage pour former des dérivés dihydro.

Substitution : Il peut subir des réactions de substitution où des atomes d'hydrogène sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : L'hydrogène gazeux (H2) en présence d'un catalyseur au palladium est couramment utilisé.

Substitution : Divers réactifs tels que les halogènes (par exemple, le brome) et les acides (par exemple, l'acide sulfurique) sont utilisés dans des conditions contrôlées.

Principaux produits formés

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés dihydro.

Substitution : Dérivés halogénés ou autres dérivés substitués.

Applications de la recherche scientifique

Le dihydro-résvératrol a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les effets de l'hydrogénation sur les stilbénoïdes.

Mécanisme d'action

Le dihydro-résvératrol exerce ses effets par le biais de diverses cibles et voies moléculaires :

Anti-inflammatoire : Il inhibe la production de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha (TNF-α) et l'interleukine-1 bêta (IL-1β).

Anticancéreux : Il induit l'apoptose dans les cellules cancéreuses en activant les caspases et en inhibant la voie PI3K/Akt.

Antioxydant : Le dihydro-résvératrol piège les radicaux libres et augmente l'expression des enzymes antioxydantes.

Applications De Recherche Scientifique

Dihydroresveratrol has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the effects of hydrogenation on stilbenoids.

Mécanisme D'action

Dihydroresveratrol exerts its effects through various molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

Anti-cancer: It induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt pathway.

Antioxidant: This compound scavenges free radicals and upregulates the expression of antioxidant enzymes.

Comparaison Avec Des Composés Similaires

Composés similaires

Résvératrol : Le composé parent du dihydro-résvératrol, connu pour ses propriétés anti-inflammatoires et anticancéreuses.

Lunularine : Un autre métabolite du résvératrol dérivé du microbiote intestinal présentant des activités biologiques similaires.

Ptérostilbène : Un dérivé diméthylé du résvératrol présentant une biodisponibilité accrue et des bienfaits pour la santé similaires.

Unicité

Le dihydro-résvératrol est unique en raison de ses activités biologiques plus fortes par rapport au résvératrol et à d'autres composés similaires. Il présente des effets anti-inflammatoires et anticancéreux plus puissants à des concentrations physiologiquement pertinentes .

Propriétés

IUPAC Name |

5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h3-9,15-17H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITJFUSPLYBJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60973983 | |

| Record name | Dihydroresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58436-28-5 | |

| Record name | Dihydroresveratrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58436-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroresveratrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058436285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediol, 5-[2-(4-hydroxyphenyl)ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRORESVERATROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBY43AY0TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

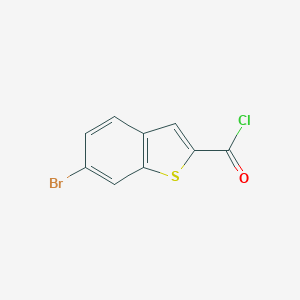

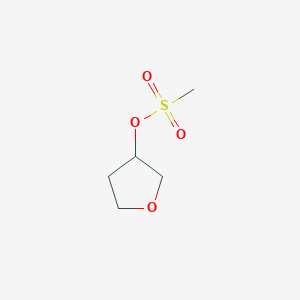

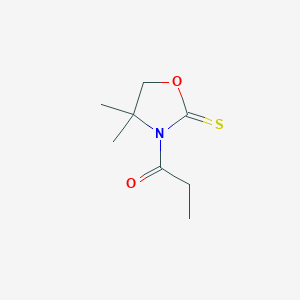

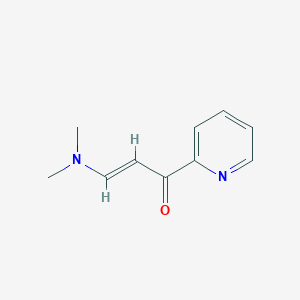

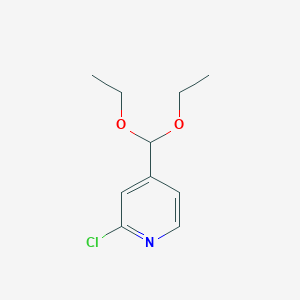

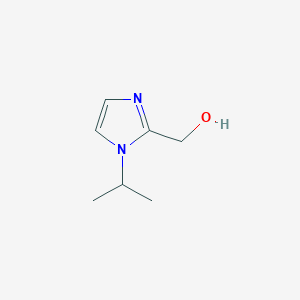

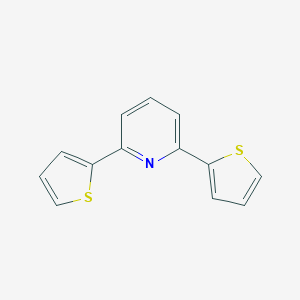

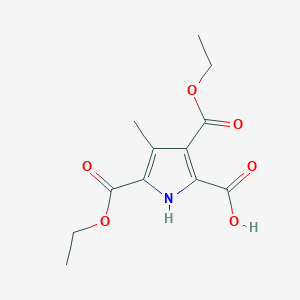

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)